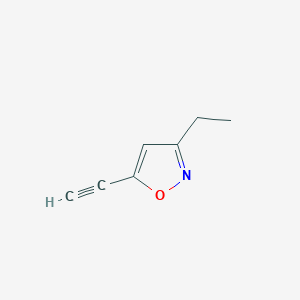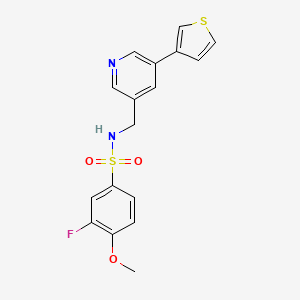
3-fluoro-4-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-fluoro-4-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide is a member of the benzenesulfonamide family, which is known for its diverse biological activities. The structure of this compound suggests potential interactions with various biological targets due to the presence of a sulfonamide group, a common pharmacophore in medicinal chemistry.
Synthesis Analysis
While the specific synthesis of 3-fluoro-4-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide is not detailed in the provided papers, similar benzenesulfonamide derivatives have been synthesized through various methods. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides involved the preparation of key intermediates followed by sulfonamide formation . Another approach for synthesizing oxazolyl benzenesulfonamides was reported, where the introduction of a fluorine atom was found to be crucial for biological activity . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of benzenesulfonamides is critical for their biological activity. The presence of substituents such as fluorine, methoxy, and thiophenyl groups can significantly influence the binding affinity and selectivity of these compounds towards their targets . The fluorine atom, in particular, is known for its ability to enhance the binding interactions due to its electronegativity and size .
Chemical Reactions Analysis
Benzenesulfonamides can undergo various chemical reactions, which are essential for their biological function. For example, the sulfonamide group can interact with enzymes, potentially inhibiting their activity . The specific reactivity of 3-fluoro-4-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide would depend on the nature of the biological target and the surrounding chemical environment.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamides, such as solubility, stability, and crystallinity, are influenced by their molecular structure. For instance, the introduction of a methoxy group can affect the compound's hydrophobicity, which in turn can influence its pharmacokinetic properties . The crystal structure of a related Schiff base sulfonamide has been studied, providing insights into the tautomeric forms that these compounds can adopt .
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy and Photophysical Properties
Research on zinc(II) phthalocyanines substituted with benzenesulfonamide derivatives, which are structurally related to 3-fluoro-4-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide, has shown promising results for applications in photodynamic therapy. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for effective photodynamic therapy in cancer treatment. Their potential as Type II photosensitizers, due to these properties, highlights their relevance in medical research aimed at developing new treatments for cancer (Pişkin, Canpolat, & Öztürk, 2020).
Corrosion Inhibition
Studies on derivatives of benzenesulfonamide have explored their efficiency as corrosion inhibitors. For instance, piperidine derivatives containing benzenesulfonamide groups have been investigated for their adsorption and corrosion inhibition properties on the corrosion of iron. Quantum chemical calculations and molecular dynamics simulations indicated that these compounds exhibit significant inhibition efficiencies, which could be beneficial in protecting metal surfaces against corrosion. This research underscores the utility of benzenesulfonamide derivatives in industrial applications, particularly in materials science and engineering (Kaya et al., 2016).
Biochemical Evaluation
The synthesis and biochemical evaluation of compounds containing the benzenesulfonamide moiety have been conducted to explore their inhibitory activities on enzymes such as cyclooxygenase-2 (COX-2). These studies provide insights into the design of new molecules with potential therapeutic applications, particularly in developing anti-inflammatory drugs. The structural modification of these compounds, including the introduction of fluorine atoms, has shown to affect their selectivity and potency, suggesting a pathway for the development of more effective and selective inhibitors (Pal et al., 2003).
Zukünftige Richtungen
Thiophene and its derivatives continue to attract great interest in industry as well as academia due to their diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Wirkmechanismus
Target of Action
It’s worth noting that thiophene derivatives, which this compound is a part of, have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
The presence of a fluorine atom and a methoxy group could enhance the compound’s binding affinity and selectivity for its targets .
Biochemical Pathways
Given the wide range of therapeutic properties associated with thiophene derivatives , it can be inferred that this compound might interact with multiple biochemical pathways
Pharmacokinetics
The presence of a fluorine atom and a methoxy group could potentially enhance the compound’s bioavailability and metabolic stability .
Result of Action
It has been suggested that the compound might have anticancer activities against hepatoma cells, colon cancer cells, and lung cancer cells .
Eigenschaften
IUPAC Name |
3-fluoro-4-methoxy-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3S2/c1-23-17-3-2-15(7-16(17)18)25(21,22)20-9-12-6-14(10-19-8-12)13-4-5-24-11-13/h2-8,10-11,20H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXDLCZEMFAVSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC(=CN=C2)C3=CSC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-4-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

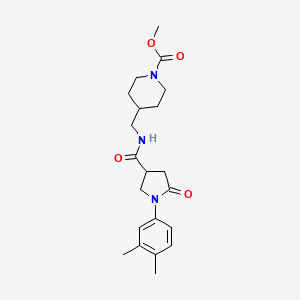
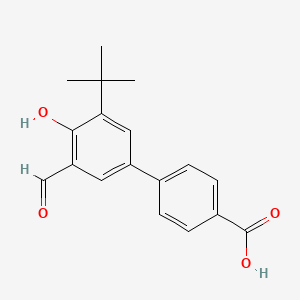
![N-[4-(1,1-dioxidoisothiazolidin-2-yl)phenyl]adamantane-1-carboxamide](/img/structure/B3008866.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3008869.png)
![N-pentyl-1-{4-[(prop-2-enamido)methyl]benzoyl}piperidine-4-carboxamide](/img/structure/B3008872.png)
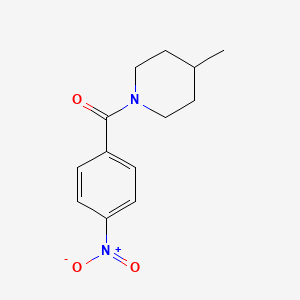


![2-Bromothieno[3,2-b]furan-5-carboxylic acid](/img/structure/B3008877.png)
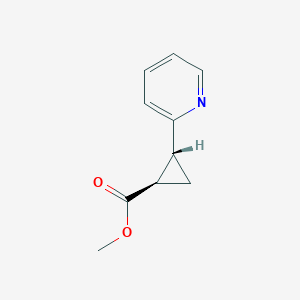

![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B3008882.png)
